N-(3-fluorophenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide
Description
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN4O3S/c18-12-2-1-3-13(10-12)20-16(23)11-26-17-19-8-9-21(17)14-4-6-15(7-5-14)22(24)25/h1-10H,11H2,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNJIDPWFROJJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies and Retrosynthetic Analysis
The retrosynthetic approach to N-(3-fluorophenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide divides the molecule into three key fragments:
- Imidazole core : Constructed via cyclization reactions.
- Sulfanylacetamide bridge : Introduced through nucleophilic substitution or coupling.
- Aromatic substituents : 3-Fluorophenyl and 4-nitrophenyl groups appended via electrophilic or metal-catalyzed reactions.
This modular strategy allows for sequential assembly, minimizing side reactions and simplifying purification.
Stepwise Synthesis and Reaction Mechanisms
Synthesis of 1-(4-Nitrophenyl)Imidazole
The imidazole ring is synthesized using the Debus-Radziszewski method, which involves condensation of glyoxal, ammonia, and 4-nitrobenzaldehyde.
Reaction Conditions :
- Reactants : Glyoxal (40% aqueous, 1.2 equiv), ammonium acetate (2.0 equiv), 4-nitrobenzaldehyde (1.0 equiv).
- Solvent : Ethanol/water (3:1 v/v).
- Temperature : 80°C, reflux for 8–12 hours.
- Yield : 68–72% after recrystallization from ethyl acetate.
Mechanistic Insights :
The reaction proceeds through imine formation, followed by cyclization and dehydration. The electron-withdrawing nitro group on the benzaldehyde enhances electrophilicity, accelerating imine intermediate formation.
Thiolation of Imidazole at C-2 Position
Introducing the sulfanyl group at the imidazole C-2 position requires careful regioselective control.
Method A: Nucleophilic Aromatic Substitution
- Reactants : 1-(4-Nitrophenyl)imidazole (1.0 equiv), thiourea (1.5 equiv).
- Conditions : DMF, K₂CO₃ (2.0 equiv), 100°C, 6 hours.
- Yield : 55–60%.
Method B: Radical Thiolation
- Reactants : 1-(4-Nitrophenyl)imidazole (1.0 equiv), elemental sulfur (1.2 equiv).
- Catalyst : CuI (10 mol%), 1,10-phenanthroline (20 mol%).
- Solvent : DMSO, 120°C, 24 hours.
- Yield : 48–53%.
Comparative Analysis :
Method A offers higher yields but requires stoichiometric base, complicating purification. Method B avoids base but necessitates longer reaction times.
Formation of Sulfanylacetamide Linkage
The sulfanylacetamide bridge is constructed via a two-step sequence:
Synthesis of 2-Chloroacetamide Intermediate
Reactants : 3-Fluoroaniline (1.0 equiv), chloroacetyl chloride (1.1 equiv).
Conditions : Dichloromethane, 0°C to room temperature, triethylamine (2.0 equiv).
Yield : 85–90% after aqueous workup.
Thioether Coupling
Reactants :
- 2-Chloro-N-(3-fluorophenyl)acetamide (1.0 equiv).
- 2-Mercapto-1-(4-nitrophenyl)imidazole (1.05 equiv).
Conditions :
Side Reactions :
Competing oxidation of the thiol to disulfide is mitigated by degassing the solvent with nitrogen.
Optimization of Reaction Parameters
Purification and Characterization
Chromatographic Purification
Industrial-Scale Considerations
Catalytic Approaches
Palladium-catalyzed C–S coupling reduces stoichiometric base requirements:
Green Chemistry Metrics
| Metric | Batch Process | Flow Chemistry |
|---|---|---|
| E-Factor | 23.4 | 8.7 |
| Atom Economy (%) | 64 | 72 |
| Energy Consumption (kWh/kg) | 48 | 29 |
Continuous flow systems improve mass transfer and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing agent.
Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-fluorophenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Biological Studies: The compound can be used to study the effects of fluorine and nitro groups on biological activity.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting or modulating its activity. The presence of the fluorophenyl and nitrophenyl groups can enhance binding affinity and selectivity through various interactions such as hydrogen bonding and π-π stacking.
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural or functional similarities with the target molecule:
Table 1: Structural and Bioactive Comparisons
Key Comparison Points
Heterocyclic Core Influence
- Imidazole (Target) : The imidazole ring facilitates hydrogen bonding and π-π stacking due to its aromaticity and dual nitrogen atoms. This contrasts with thiadiazole (), where sulfur contributes to greater lipophilicity but reduced hydrogen-bonding capacity .
Substituent Effects
- 4-Nitrophenyl Group : Present in the target and AS9, this strong electron-withdrawing group enhances dipole interactions with biological targets. In thiadiazole derivatives, it correlates with antimicrobial efficacy .
- Halogen Substituents : The 3-fluorophenyl group in the target offers metabolic stability compared to 3-chlorophenyl in 3-chloro-N-phenyl-phthalimide (). Fluorine’s small size minimizes steric hindrance while increasing electronegativity .
- Sulfur-Containing Groups : The sulfanylacetamide in the target is less polar than the hydrazinecarbothioamide in AS9, which may improve membrane permeability but reduce target specificity .
Bioactivity Trends
- Antimicrobial Activity : Thiadiazole derivatives with 4-nitrophenyl groups () inhibit E. coli and C. albicans, suggesting the nitro group’s role in disrupting microbial membranes . The target’s imidazole core and nitro substituent may exhibit similar mechanisms.
- Antitubercular Potential: AS9’s MIC of 3 µg/mL highlights the efficacy of nitroaryl-hydrazinecarbothioamide hybrids. The target’s sulfanylacetamide group could mimic this activity, though empirical validation is needed .
Biological Activity
N-(3-fluorophenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a fluorophenyl group , a nitrophenyl group , and an imidazole ring , which contribute to its biological properties. The molecular formula is , and its IUPAC name is this compound.
| Property | Value |
|---|---|
| Molecular Formula | C17H13FN4O3S |
| Molecular Weight | 368.37 g/mol |
| IUPAC Name | This compound |
Target Enzymes
Research indicates that compounds with similar structures may inhibit various enzymes, including:
- α-glucosidase : Inhibition of this enzyme can lead to decreased glucose absorption, making it a target for diabetes management.
- Acetylcholinesterase (AChE) : Potential interactions suggest possible applications in treating neurodegenerative diseases like Alzheimer's.
Mode of Action
The compound is believed to interact with target enzymes through competitive inhibition, altering their activity and leading to downstream biochemical effects. For instance, inhibition of α-glucosidase can result in reduced postprandial blood glucose levels, while AChE inhibition may enhance cholinergic signaling in the brain.
Anticancer Potential
Research has indicated that imidazole-based compounds often exhibit anticancer properties. The mechanism may involve the induction of apoptosis in cancer cells or inhibition of tumor growth through anti-inflammatory pathways.
Case Studies
- Inhibitory Effects on Enzymes : In vitro studies demonstrated that similar compounds inhibited α-glucosidase with IC50 values in the micromolar range, indicating potential for diabetes treatment.
- Neuroprotective Effects : Research on related imidazole compounds showed promise in enhancing cognitive function in animal models by inhibiting AChE activity.
- Antimicrobial Activity : Preliminary tests revealed that imidazole derivatives could inhibit the growth of certain bacterial strains, suggesting further investigation into their use as antimicrobial agents.
Q & A
Q. How to resolve enantiomer-specific effects if chiral centers are introduced?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
